2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
Overview
Description
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a phenyl ring, and a methylsulfonyl group, making it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
The primary target of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, also known as 1-[3-(trifluoromethyl)benzoyl]dimethylsulfone, is arylthiolate anions . These anions play a crucial role in various biochemical reactions, particularly those involving sulfur-containing compounds.
Mode of Action
This compound acts as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving thiophenols. The S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions is a significant downstream effect . Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using corresponding perfluoroalkyl phenyl sulfones .
Result of Action
The primary result of the compound’s action is the S-trifluoromethylation of thiophenols . This reaction has significant implications in organic chemistry, particularly in the synthesis of various sulfur-containing compounds.
Action Environment
The compound’s action is influenced by environmental factors such as light. Specifically, the compound’s interaction with arylthiolate anions and the subsequent SET reaction occur under visible light irradiation . This suggests that the compound’s efficacy and stability may be affected by light conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl ketones
- Perfluoroalkyl phenyl sulfones
Uniqueness
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is unique due to its combination of a trifluoromethyl group and a methylsulfonyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-methylsulfonyl-1-[3-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOAKSYPFZFHMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379572 | |
Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128306-96-7 | |
Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.